molecular formula C16H15ClN4O4S B2973541 N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide CAS No. 899962-06-2

N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide

Cat. No.: B2973541
CAS No.: 899962-06-2
M. Wt: 394.83
InChI Key: JAJQHYVCLMANTC-UHFFFAOYSA-N
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Description

N'-[2-(4-Chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a 4-chlorophenyl substituent at position 2 and a 5,5-dioxo (sulfone) group. The sulfone group enhances metabolic stability compared to thioether analogs, while the allyl group may serve as a handle for conjugation or polymerization.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O4S/c1-2-7-18-15(22)16(23)19-14-12-8-26(24,25)9-13(12)20-21(14)11-5-3-10(17)4-6-11/h2-6H,1,7-9H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJQHYVCLMANTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 4-chlorophenyl group and the prop-2-en-1-yl substituent. Key reaction steps include cyclization, chlorination, and amidation under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring and quality control.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N’-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mode of action.

Comparison with Similar Compounds

Table 1: Structural Comparison with Similar Heterocyclic Compounds

Compound Core Structure Key Substituents Functional Groups Reference
Target Compound Thieno[3,4-c]pyrazole 4-Chlorophenyl, allyl ethanediamide Sulfone, amide
Compound 4i () Pyrimidinone Coumarin, tetrazole, phenyl Ketone, tetrazole
Compound 4j () Pyrazol-3-one Coumarin, thioxo pyrimidine, phenyl Thione, ketone
  • Thienopyrazole vs. Pyrimidinone/Pyrazol-3-one: The thienopyrazole core offers a fused thiophene-pyrazole system, conferring rigidity and planar geometry, whereas pyrimidinone (4i) and pyrazol-3-one (4j) cores prioritize hydrogen-bonding capabilities via ketone/thione groups.
  • Functional Groups: The target compound’s sulfone group enhances oxidative stability compared to the thione in 4j. The amide group in the ethanediamide moiety contrasts with the tetrazole in 4i, which is known for bioisosteric replacement of carboxylic acids.

Physicochemical and Electronic Properties

  • Solubility: The sulfone group improves water solubility relative to non-polar thioether analogs. In contrast, coumarin-containing compounds (4i, 4j) exhibit fluorescence but lower solubility due to aromatic stacking .
  • The allyl group’s electron-rich nature may facilitate nucleophilic reactions absent in 4i/4j.

Biological Activity

N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory and anti-cancer research.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClN3O4SC_{16}H_{18}ClN_3O_4S, with a molecular weight of approximately 408.9 g/mol. The structure features a thieno[3,4-c]pyrazole core which is known for its pharmacological potential.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors, potentially inhibiting or activating various biological pathways. This interaction may lead to significant biological effects depending on the target and context of use.

Anti-Cancer Properties

Research indicates that compounds similar to this compound exhibit notable anti-cancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of thieno[3,4-c]pyrazoles can induce apoptosis in various cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies:

  • Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.

Summary of Biological Activities

Activity TypeObservations
Anti-CancerInduces apoptosis in cancer cell lines; effective against multiple types.
Anti-inflammatoryInhibits TNF-alpha and IL-6 production in macrophages.
Enzyme InhibitionPotential inhibition of key enzymes involved in cancer progression.

Case Studies

  • Study on Anti-Cancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of thieno[3,4-c]pyrazoles had significant cytotoxic effects against breast cancer cell lines (IC50 values < 10 µM). The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis detection.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of thieno[3,4-c]pyrazole derivatives resulted in a marked reduction in serum levels of inflammatory markers compared to control groups.

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